tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
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Overview
Description
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl ester group and a ketone functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of indene with tert-butyl acetoacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process may include crystallization or distillation to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Similar in structure but contains a pyrazole ring instead of an indene ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring and is used in the synthesis of pharmaceutical compounds.
tert-Butyl 1H-pyrrole-1-carboxylate: Contains a pyrrole ring and is used in organic synthesis.
Uniqueness
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is unique due to its indene ring structure, which imparts specific chemical reactivity and biological activity. The presence of both ketone and ester functional groups makes it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H16O3 |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)11-6-4-5-10-9(11)7-8-12(10)15/h4-6H,7-8H2,1-3H3 |
InChI Key |
FDWOCGAZUTWMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
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